Product packaging for tert-Butoxycarbonyl-D-valine(Cat. No.:CAS No. 22838-58-0)

tert-Butoxycarbonyl-D-valine

Cat. No.: B558431
CAS No.: 22838-58-0
M. Wt: 217.26 g/mol
InChI Key: SZXBQTSZISFIAO-SSDOTTSWSA-N
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Description

Chirality and Enantiomeric Purity in Amino Acid Derivatives for Advanced Synthesis

Chirality, a fundamental property of molecules that exist in non-superimposable mirror-image forms (enantiomers), is of paramount importance in the synthesis of biologically active compounds. In the context of amino acids, the two enantiomers are designated as L (levorotatory) and D (dextrorotatory). While L-amino acids are the predominant constituents of proteins in nature, their D-counterparts play critical roles in various biological processes and are valuable building blocks in pharmaceutical development. lifetein.comnih.gov

The enantiomeric purity of amino acid derivatives like Boc-D-valine is a critical factor in peptide and drug synthesis. researchgate.net Since biological systems, such as protein receptors and enzymes, are themselves chiral, they often exhibit a high degree of stereospecificity, meaning they will interact differently with each enantiomer of a chiral molecule. researchgate.netovid.com The use of enantiomerically pure starting materials is essential to ensure the correct three-dimensional structure of the final product, which in turn dictates its biological activity and efficacy. researchgate.net Contamination with the undesired enantiomer can lead to byproducts with different or even adverse biological effects. ovid.com

Overview of Boc (tert-Butyloxycarbonyl) Protecting Group Chemistry

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for the amine functionality in organic synthesis, particularly in peptide chemistry. wikipedia.orgresearchgate.net It is a carbamate (B1207046) that temporarily masks the nucleophilic and basic nature of the amine group, preventing it from participating in unwanted side reactions. chemistrysteps.com

PropertyDescription
Chemical Name tert-Butyloxycarbonyl
Abbreviation Boc
Function Amine Protecting Group
Introduction Reagent Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
Cleavage Condition Acidic

Role of Boc Protection in Enabling Selective Chemical Transformations

The primary role of the Boc group is to allow for selective chemical reactions at other sites within a molecule. By protecting the amine group, chemists can perform transformations on other functional groups, such as the carboxylic acid group of an amino acid, without interference from the amine. chemistrysteps.com This is particularly crucial in solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain. The Boc group ensures that the N-terminus of the amino acid does not react with the activated carboxyl group of the incoming amino acid. The stability of the Boc group to basic and nucleophilic conditions makes it compatible with a wide range of reaction conditions, allowing for a broad scope of chemical manipulations. researchgate.netorganic-chemistry.org

Acidic Deprotection Mechanisms and Compatibility with Other Functional Groups

The Boc group is designed to be readily removed under acidic conditions. wikipedia.org The most common reagent for Boc deprotection is trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). jk-sci.comfishersci.co.uk The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation to form a carbamic acid intermediate. chemistrysteps.comcommonorganicchemistry.com This carbamic acid is unstable and spontaneously decarboxylates, releasing carbon dioxide and regenerating the free amine. chemistrysteps.comtotal-synthesis.com

The relative ease of removal of the Boc group under acidic conditions allows for its selective cleavage in the presence of other protecting groups that are stable to acid but labile to other conditions. This "orthogonal" protection strategy is a cornerstone of modern organic synthesis. For instance, the Boc group can be removed without affecting base-labile protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) or groups that are cleaved by hydrogenolysis, such as Cbz (carboxybenzyl). total-synthesis.commasterorganicchemistry.com However, the generation of the tert-butyl cation during deprotection can sometimes lead to side reactions, such as the alkylation of sensitive amino acid side chains like methionine and tryptophan. To prevent this, "scavengers" such as anisole (B1667542) or thioanisole (B89551) are often added to the reaction mixture to trap the carbocation. wikipedia.orgacsgcipr.org

Protecting GroupCleavage ConditionOrthogonal to Boc?
Fmoc Base (e.g., piperidine)Yes
Cbz (Z) Hydrogenolysis (H₂, Pd/C)Yes
Alloc Transition metal catalysis (Pd)Yes

Significance of D-Amino Acids in Peptide and Pharmaceutical Sciences

While L-amino acids are the building blocks of most natural proteins, D-amino acids have gained significant attention in peptide and pharmaceutical sciences for their ability to confer unique and advantageous properties to therapeutic agents. lifetein.comresearchgate.net

Non-Natural Amino Acid Applications in Modifying Biological Activity

The incorporation of non-natural amino acids, including D-amino acids like D-valine, into peptide sequences is a powerful strategy for modifying their biological activity. researchgate.netnih.gov This modification can alter the peptide's conformation, leading to enhanced receptor binding affinity or altered signaling properties. rsc.org By replacing a naturally occurring L-amino acid with its D-enantiomer, researchers can introduce a specific structural change that can lead to improved efficacy or a different pharmacological profile. letstalkacademy.com This approach allows for the fine-tuning of a peptide's properties to create more potent and selective therapeutic candidates.

Impact on Pharmacokinetics and Protease Resistance in Therapeutic Agents

One of the most significant advantages of incorporating D-amino acids into peptide-based drugs is the enhancement of their metabolic stability. lifetein.com Peptides composed entirely of L-amino acids are often rapidly degraded by proteases in the body, leading to a short half-life and limited therapeutic utility. nih.gov Proteases are enzymes that are stereospecific for L-amino acids and are generally unable to cleave peptide bonds involving D-amino acids. frontiersin.orgcdnsciencepub.com Consequently, peptides containing D-amino acids are more resistant to enzymatic degradation, which can significantly improve their pharmacokinetic profile by increasing their duration of action in the body. letstalkacademy.comfrontiersin.org This increased stability makes D-amino acid-containing peptides highly attractive for the development of new drugs with improved bioavailability and less frequent dosing requirements. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NO4 B558431 tert-Butoxycarbonyl-D-valine CAS No. 22838-58-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-6(2)7(8(12)13)11-9(14)15-10(3,4)5/h6-7H,1-5H3,(H,11,14)(H,12,13)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXBQTSZISFIAO-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348466
Record name Boc-D-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22838-58-0
Record name Boc-D-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid
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Advanced Synthetic Methodologies for Boc D Valine and Its Derivatives

Protection Strategies for Boc-D-Valine

Utilization of Boc₂O and Active Esters in Boc-D-Valine Synthesis

The synthesis of Boc-D-valine primarily involves the protection of the amino group of D-valine with the Boc moiety. Di-tert-butyl dicarbonate (B1257347) (Boc₂O), commonly referred to as Boc anhydride (B1165640), is the reagent of choice for this transformation due to its efficiency and commercial availability organic-chemistry.orgwikipedia.orghighfine.com.

Methodologies for Boc-D-Valine Synthesis:

Several protocols exist for the N-Boc protection of D-valine using Boc anhydride. These methods typically involve reacting D-valine with Boc₂O in the presence of a base in a suitable solvent system.

Aqueous/Organic Biphasic Systems: A common approach involves dissolving D-valine in an aqueous alkaline solution (e.g., sodium hydroxide) and then adding an organic co-solvent like tetrahydrofuran (B95107) (THF) or ethyl acetate (B1210297). Boc anhydride is then introduced, and the reaction is stirred, often at room temperature, for several hours guidechem.com. The pH is typically maintained between 8-9 to ensure the amino group is deprotonated and reactive. Following the reaction, the product can be isolated by extraction after acidification of the aqueous layer guidechem.com.

Anhydrous Conditions: Alternatively, Boc protection can be achieved under anhydrous conditions, for instance, by reacting D-valine with Boc anhydride in ethyl acetate or THF, often with a base such as triethylamine. This method is also effective and monitored by techniques like thin-layer chromatography (TLC) guidechem.com.

The Boc group's stability towards nucleophiles and bases makes it suitable for orthogonal protection strategies, often used in conjunction with base-labile protecting groups like Fmoc organic-chemistry.org.

While Boc₂O is the primary reagent for introducing the Boc group, the concept of "active esters" in this context can refer to the activation of Boc-D-valine itself for subsequent coupling reactions, a key aspect of peptide synthesis. Boc-D-valine can be converted into various active esters (e.g., pentafluorophenyl esters, N-hydroxysuccinimide esters) to facilitate amide bond formation with other amino acids or peptides bachem.comorgsyn.org. These activated derivatives enhance the reactivity of the carboxyl group, enabling efficient peptide bond formation while minimizing racemization, a critical consideration in peptide synthesis bachem.commdpi.com.

Table 1: Common Methods for Boc-D-Valine Synthesis

Method DescriptionReagentsSolvent SystemTypical ConditionsNotes
Aqueous/Organic Biphasic ProtectionD-Valine, Boc₂O, Base (e.g., NaOH)Aqueous/Organic (THF, EtOAc)Room temperature, 6-12 hourspH control (8-9) is crucial. Product isolated via extraction.
Anhydrous ProtectionD-Valine, Boc₂O, Base (e.g., Triethylamine)Organic (EtOAc, THF)Room temperature, hoursEfficient for protection.
Activation for Peptide Coupling (Post-Boc protection)Boc-D-Valine, Coupling Reagent (e.g., DCC, HATU), Additive (e.g., HOBt)Various organic solventsVariesForms active esters for amide bond formation, minimizes racemization.

Derivatization Strategies of Boc-D-Valine

Boc-D-valine serves as a versatile synthon, allowing for a range of modifications to create more complex and functionalized molecules. These derivatizations are critical in medicinal chemistry and the synthesis of novel biomaterials.

Synthesis of Modified Boc-D-Valine Compounds

Modifications can target the amino group (already protected), the carboxyl group, or the side chain of valine.

The introduction of hydroxyl groups onto the valine side chain, particularly at the gamma position, leads to hydroxylated amino acid derivatives. While direct hydroxylation of Boc-D-valine's isopropyl group is challenging and less common, synthetic routes to γ-hydroxy-D-valine derivatives typically involve starting materials with pre-existing oxygen functionalities or employ specific oxidation strategies on modified valine precursors. Research in this area focuses on creating non-proteinogenic amino acids with altered pharmacological properties or as components in peptidomimetics. The synthesis of such derivatives often requires multi-step sequences, carefully controlling stereochemistry and functional group compatibility researchgate.net.

Diketopiperazines (DKPs) are cyclic dipeptides formed by the condensation of two amino acids. Boc-D-valine can be used to synthesize DKPs, which can then serve as building blocks for peptide elongation or as biologically active molecules themselves. The formation of DKPs from Boc-protected amino acids typically involves cyclization reactions, often under thermal or base-catalyzed conditions, after the initial formation of a linear dipeptide ester or amide. These cyclic structures can offer enhanced stability and unique conformational properties compared to linear peptides, making them valuable in drug discovery and delivery systems apolloscientific.co.uk.

Benzimidazoles are a class of heterocyclic compounds with significant biological activity, found in numerous pharmaceuticals. Boc-D-valine can be incorporated into benzimidazole (B57391) structures through various synthetic pathways. Typically, this involves reactions where the amino or carboxyl group of Boc-D-valine, or a derivative thereof, reacts with an appropriately substituted ortho-phenylenediamine or related precursors. For instance, the amino group of Boc-D-valine could be transformed into a reactive intermediate that cyclizes with a diamine. Alternatively, the valine side chain could be modified to participate in the cyclization. These hybrid molecules combine the structural features of both the amino acid and the heterocycle, potentially leading to novel therapeutic agents masterorganicchemistry.com.

Incorporation into Complex Molecular Architectures

Boc-D-valine is frequently integrated into larger, more intricate molecular frameworks, including peptides, peptidomimetics, and small molecules with therapeutic potential. Its protected nature allows for selective coupling reactions, often employing peptide coupling reagents that activate the carboxyl group to form amide bonds with amines.

Peptide Synthesis: In solid-phase peptide synthesis (SPPS) or solution-phase synthesis, Boc-D-valine is coupled sequentially with other protected amino acids to build peptide chains. The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid, TFA) at specific stages to reveal the free amine for the next coupling step organic-chemistry.orgmasterorganicchemistry.com. This strategy is fundamental to synthesizing peptides with defined sequences for research or therapeutic applications.

Medicinal Chemistry: Beyond linear peptides, Boc-D-valine can be incorporated into diverse molecular scaffolds. For example, it can be used to introduce chirality and specific side-chain interactions into drug candidates. The valine moiety's branched isopropyl side chain can influence molecular conformation, binding affinity, and pharmacokinetic properties. Researchers utilize Boc-D-valine as a readily available chiral fragment to introduce specific structural elements into complex molecules targeting various diseases mdpi.comresearchgate.netnih.gov.

Compound List:

Boc-D-valine (N-(tert-butoxycarbonyl)-D-valine)

D-Valine

Di-tert-butyl dicarbonate (Boc₂O)

γ-hydroxy-D-valine

Diketopiperazines (DKPs)

Benzimidazoles

Pentafluorophenyl esters

N-hydroxysuccinimide esters (OSu or NHS esters)

Synthesis of Peptides Containing Dehydrovaline and Dehydroisoleucine

The synthesis of peptides incorporating dehydroamino acids, such as dehydrovaline and dehydroisoleucine, presents unique challenges due to the presence of an olefinic double bond adjacent to the alpha-carbon. These non-proteinogenic amino acids are found in various bioactive peptides, including the antibiotic myxovalargin researchgate.netbeilstein-journals.orgchemrxiv.orgnih.gov.

Two primary strategies are employed for their introduction:

Dehydrovaline Synthesis: Typically involves base-promoted elimination of a nitro group from a β-nitrovaline precursor researchgate.netchemrxiv.org.

Dehydroisoleucine Synthesis: Often achieved through copper-mediated C-N cross-coupling reactions, such as the Goldberg reaction, between an acyl amide and a peptidic vinyl iodide researchgate.netbeilstein-journals.orgchemrxiv.org.

These methods have been successfully applied to synthesize peptide fragments containing these unusual amino acids. For instance, fragment B, a precursor in myxovalargin synthesis, was obtained in 66% yield starting from protected D-ornithine researchgate.net. Challenges can arise from neighboring residues, necessitating optimization of protecting groups and reaction conditions. Furthermore, solid-phase peptide synthesis (SPPS) approaches have been developed using azlactone intermediates to incorporate bulky dehydroamino acids like dehydrovaline into peptide chains, offering a more efficient route for generating these complex structures google.com.

Synthesis of δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV)

δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) is a critical tripeptide precursor in the biosynthesis of penicillin and cephalosporin (B10832234) antibiotics nih.govrug.nlrsc.orgstorkapp.menih.gov. The synthesis of ACV is catalyzed by a large, multi-modular enzyme known as ACV synthetase (ACVS), a nonribosomal peptide synthetase (NRPS) rug.nlnih.gov.

ACVS orchestrates the condensation of its constituent amino acids: L-α-aminoadipate, L-cysteine, and D-valine nih.govrug.nl. Research has elucidated the order of peptide bond formation and the timing of epimerization reactions within the ACVS pathway. One proposed mechanism suggests that the cysteinyl-valine peptide bond forms first, followed by the epimerization of valine to its D-configuration, and subsequently, condensation with the δ-carboxyl group of L-α-aminoadipate nih.gov. Efficient chemical synthesis of ACV has also been achieved through protected tripeptide intermediates rsc.org.

Flow Chemistry Approaches in Boc-D-Valine Synthesis and Deprotection

Flow chemistry offers significant advantages in chemical synthesis, including enhanced control, improved safety, higher yields, and greater scalability, making it increasingly relevant for amino acid and peptide chemistry.

Thermal N-Boc Deprotection under Continuous Flow Conditions

The removal of the N-Boc protecting group is a common step in peptide synthesis and other organic transformations. Thermal deprotection under continuous flow conditions has emerged as a powerful, acid-free alternative to traditional methods like treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) researchgate.netnih.govnih.govvapourtec.com.

This approach typically involves heating solutions of N-Boc protected compounds in flow reactors. Temperatures can range from moderate to high (e.g., 150-240 °C), depending on the substrate and desired selectivity nih.govvapourtec.com. Solvents such as methanol (B129727) or trifluoroethanol are often employed, but a range of polarities can be accommodated researchgate.netnih.gov. The key advantages include the absence of corrosive acid catalysts, broad functional group tolerance (compatible with ketones, amides, esters, etc.), and the ability to achieve selective deprotection by controlling temperature researchgate.netnih.govvapourtec.com. This method is also amenable to telescoped sequences, where deprotection is integrated directly into a multi-step synthesis without intermediate work-up nih.gov.

Table 1: Thermal N-Boc Deprotection Conditions in Continuous Flow

Solvent Temperature (°C) Residence Time (min) Typical Yield Range Key Advantages References
Methanol (MeOH) 180-240 Varies Good to High Acid-free, functional group tolerance researchgate.netnih.gov
Trifluoroethanol (TFE) 180 60 Good Improved solubility for some substrates, reduced degradation nih.gov

Green Chemistry Principles in Boc-D-Valine Synthesis

The principles of green chemistry are paramount in developing sustainable synthetic routes. When considering Boc-D-valine, these principles can be applied to its synthesis, protection, and deprotection steps.

Waste Prevention: Designing synthetic pathways that minimize or eliminate waste is a core tenet acs.org. For Boc-D-valine, this could involve optimizing reaction conditions to improve atom economy and reduce side-product formation.

Catalysis: Utilizing catalytic reagents over stoichiometric ones is preferred for efficiency and waste reduction acs.org. While Boc protection often uses stoichiometric di-tert-butyl dicarbonate, research into catalytic methods for protection or more efficient deprotection strategies aligns with green chemistry.

Reducing Derivatives: The use of protecting groups, such as the Boc group, is common but adds steps and generates waste. Green chemistry encourages minimizing derivatization steps where possible, perhaps through the use of highly selective enzymes or novel synthetic strategies acs.orgdiva-portal.org.

Safer Solvents and Auxiliaries: Choosing environmentally benign solvents and minimizing their use is crucial acs.orgdiva-portal.org. Flow chemistry can contribute by enabling reactions in more concentrated solutions or with reduced solvent volumes.

Energy Efficiency: Conducting reactions at ambient temperature and pressure is ideal, but when heating is required, flow systems can offer more efficient energy transfer acs.orgdiva-portal.org. Thermal deprotection in flow, while requiring elevated temperatures, can be optimized for energy efficiency and reduced reaction times.

The deprotection of the Boc group, a common step, is increasingly being explored using greener methodologies, such as deep eutectic solvents (DES) which can offer an alternative to harsh acids and organic solvents mdpi.com.

Compound List:

Boc-D-valine

Dehydrovaline

Dehydroisoleucine

δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV)

L-α-aminoadipate

L-cysteine

D-valine

Boc D Valine in Peptide Synthesis and Bioconjugation

Solid-Phase Peptide Synthesis (SPPS) with Boc-D-Valine

Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, revolutionized the way peptides are constructed by anchoring the growing peptide chain to an insoluble resin support. nobelprize.orgrsc.org Within this framework, Boc-D-valine is a frequently utilized amino acid derivative, particularly in the Boc/benzyl (B1604629) (Boc/Bzl) protection strategy. nobelprize.orgiris-biotech.de This approach relies on the differential acid lability of the temporary Nα-Boc group and the more acid-stable side-chain protecting groups. nobelprize.orgbiosynth.com

Role as a Protective Group for Amino Acids

The primary role of the tert-butyloxycarbonyl (Boc) group in Boc-D-valine is to temporarily block the α-amino functionality. nobelprize.orgnetascientific.comaltabioscience.com This protection is essential to prevent self-polymerization and to ensure that the coupling reaction occurs specifically between the carboxyl group of the incoming Boc-protected amino acid and the free amino group of the resin-bound peptide chain. biosynth.comaltabioscience.com The Boc group is stable under the coupling conditions but can be selectively and completely removed by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). nobelprize.orgchempep.com This selective deprotection leaves the peptide-resin linkage and any acid-labile side-chain protecting groups intact, allowing for the stepwise elongation of the peptide chain. nobelprize.org

Table 1: Key Features of the Boc Protecting Group in SPPS

Feature Description Reference(s)
Chemical Nature tert-butyloxycarbonyl carbamate (B1207046) netascientific.combachem.com
Function Temporary protection of the α-amino group nobelprize.orgaltabioscience.com
Deprotection Reagent Trifluoroacetic acid (TFA) in Dichloromethane (DCM) nobelprize.orgchempep.com

| Selectivity | Cleaved under conditions that leave benzyl-based side-chain protecting groups and the resin linkage intact | nobelprize.orgbiosynth.com |

Enhancing Peptide Stability and Solubility

The incorporation of D-amino acids like D-valine can significantly enhance the stability of the resulting peptide. Peptides containing D-amino acids are less susceptible to degradation by proteases, which are stereospecific for L-amino acids. This increased proteolytic stability extends the half-life of peptide-based drugs in vivo. Furthermore, the Boc group itself, and the properties of D-valine's branched, hydrophobic side chain, can influence the solubility of the growing peptide chain during synthesis. netascientific.comchemimpex.com By modifying the peptide's secondary structure and aggregation propensity on the resin, the inclusion of Boc-D-valine can help to improve solvation and reaction kinetics. frontiersin.org

Facilitating Complex Peptide Sequence Development

Boc-SPPS is often considered superior to Fmoc-SPPS for the synthesis of "difficult sequences". altabioscience.comfrontiersin.org These are peptide chains that are prone to aggregation and the formation of stable secondary structures on the resin, which can hinder coupling reactions and lead to low yields and deletion sequences. frontiersin.org The repeated TFA treatment in Boc-SPPS helps to disrupt these aggregates, keeping the peptide chain more accessible for subsequent coupling steps. frontiersin.org The use of Boc-D-valine is integral to this strategy, allowing for the introduction of a D-amino acid while leveraging the advantages of the Boc-based approach for constructing complex bioactive peptides, including those with non-natural backbones. chemimpex.comchemimpex.comnetascientific.com

In Situ Neutralization Protocols for Efficient Chain Assembly

Table 2: Comparison of Traditional vs. In Situ Neutralization in Boc-SPPS

Step Traditional Protocol In Situ Neutralization Protocol Reference(s)
1. Deprotection Treatment with TFA to remove Boc group, forming a TFA salt. Treatment with TFA to remove Boc group, forming a TFA salt. nobelprize.orgnih.gov
2. Washing Wash to remove excess TFA. Wash to remove excess TFA. nih.gov
3. Neutralization Separate step using a tertiary amine (e.g., DIEA) to generate the free amine. Neutralization occurs simultaneously with coupling. nobelprize.orgfrontiersin.org
4. Coupling Addition of pre-activated Boc-amino acid to the free amine. Addition of a mixture of activated Boc-amino acid and base (e.g., DIEA). nobelprize.orgnih.gov

| Aggregation Risk | Higher, due to the presence of the neutralized, free peptide-amine. | Lower, as the free amine is captured immediately by the activated amino acid. | frontiersin.org |

Application in Merrifield Resin-based Synthesis

Boc-D-valine is commonly used with Merrifield resins, which are chloromethylated polystyrene-divinylbenzene copolymers. chempep.comchemimpex.comsigmaaldrich.com The first Boc-protected amino acid is typically anchored to the resin as a benzyl ester. nobelprize.orgchempep.com While more advanced resins like PAM (phenylacetamidomethyl) were developed to offer greater stability to the acid deprotection steps, the combination of Boc-amino acids with Merrifield resin remains a foundational technique. chempep.comchemimpex.comnih.gov Recent studies have re-evaluated the stability of peptides on Merrifield resin, particularly with modern, rapid in situ neutralization cycles, finding that cleavage during TFA treatment is minimal, making it suitable for HF-free cleavage protocols. nih.govresearchgate.net Boc-D-valine can be attached to the Merrifield resin, often as a cesium salt, to begin the synthesis process. sigmaaldrich.com

Solution-Phase Peptide Synthesis with Boc-D-Valine

While SPPS is dominant, solution-phase peptide synthesis (LPPS) remains a valuable method, particularly for large-scale production of shorter peptides. bachem.comresearchgate.net In this approach, all reactants are dissolved in a suitable solvent. nih.gov Boc-D-valine is also employed in solution-phase synthesis, where the Boc group serves the same purpose of temporary Nα-protection. bachem.comresearchgate.net

The Boc/Bzl strategy is a common choice for solution synthesis. bachem.comresearchgate.net After each coupling step, the product must be isolated and purified before the next cycle of deprotection and coupling, a process that can be more laborious than the simple filtration and washing steps of SPPS. nih.gov The urethane (B1682113) moiety of the Boc group helps to reduce the risk of epimerization during the activation of the carboxyl group for coupling. researchgate.net The deprotection of the Boc group in solution is typically achieved with TFA, similar to SPPS. researchgate.net

Bioconjugation Strategies Utilizing Boc-D-Valine

The incorporation of non-canonical amino acids like D-valine into peptides offers significant advantages in the development of bioconjugates with enhanced stability and novel functionalities. The use of N-tert-Butoxycarbonyl (Boc) protected D-valine (Boc-D-valine) is a cornerstone of the synthetic strategies that enable the creation of these complex biomolecules. The Boc group serves as a temporary shield for the amino group of D-valine, allowing for its controlled and sequential addition into a growing peptide chain during solid-phase peptide synthesis (SPPS). guidechem.commasterorganicchemistry.com Once the desired peptide sequence is assembled, the Boc group is removed, and the peptide can be further modified or conjugated to other molecules. This approach is fundamental to creating peptides that are later used in various bioconjugation applications. chemimpex.com

The inclusion of D-valine, as opposed to its natural L-isomer, makes the resulting peptide less susceptible to degradation by proteases, which are enzymes that typically recognize and cleave peptide bonds between L-amino acids. This increased stability is a highly desirable trait for therapeutic and diagnostic agents in biological environments.

Advancements in Diagnostics and Targeted Drug Delivery Systems

The unique properties of peptides containing D-valine, synthesized via Boc-chemistry, have led to significant advancements in medical diagnostics and targeted drug delivery. chemimpex.comnetascientific.com Bioconjugation techniques allow these stable peptides to be attached to drugs, imaging agents, or nanoparticles, thereby creating sophisticated systems that can navigate complex biological environments to reach a specific target.

Peptides can function as targeting molecules, similar to antibodies, by binding to specific receptors that are overexpressed on the surface of diseased cells, such as cancer cells. mdpi.comnih.gov The inclusion of D-valine enhances the peptide's in-vivo half-life, allowing more time for it to find and bind to its target before being cleared from the body. These cell-targeting peptides, often comprising 3-14 amino acids, can be conjugated to a therapeutic payload. nih.gov

Recent research has focused on developing novel drug delivery systems (DDSs) that utilize these principles. nih.gov For example, nanoparticles can be decorated with targeting peptides to deliver chemotherapeutic agents directly to a tumor, which can increase the drug's efficacy while minimizing side effects on healthy tissue. mdpi.com The versatility of Boc-D-valine in peptide synthesis allows for the creation of a diverse library of peptides that can be screened for high-affinity binding to various disease targets. guidechem.com

The field is also exploring advanced, residue-specific chemical modifications to further functionalize these peptides. For instance, metal-catalyzed reactions have been developed for the arylation of specific amino acid residues, including valine, within a peptide sequence. nih.gov These late-stage functionalizations create highly tailored molecules for specific applications in diagnostics and therapy.

Application AreaRole of Boc-D-Valine-Containing PeptideExample SystemResearch Finding
Targeted Drug Delivery Acts as a stable targeting ligand to guide drug-loaded nanoparticles to specific cells (e.g., tumor cells). mdpi.comnih.govPeptide-functionalized liposomes or polymeric micelles. Peptides enhance the specific delivery of nanoparticles to the target site, improving drug accumulation in tumors and reducing systemic toxicity. mdpi.comnih.gov
Advanced Diagnostics Serves as a targeting moiety for imaging probes, enabling visualization of specific tissues or cell types. mdpi.comConjugation of peptides to molecular imaging probes for mitochondrial imaging. mdpi.comTargeting peptides can be used for the specific delivery of small molecule probes for diagnostic imaging. mdpi.com
Peptide-Drug Conjugates (PDCs) Forms the backbone of a pro-drug, where the peptide's targeting function delivers a covalently attached drug to the site of action. nih.govA cell-targeting peptide linked to a cytotoxic drug.PDCs are a promising DDS, improving the biocompatibility and physiological stability of the conjugated drug. nih.gov

Medicinal Chemistry and Pharmaceutical Applications of Boc D Valine

Supramolecular Chemistry and Drug Delivery Systems

Supramolecular chemistry focuses on the study of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, electrostatic forces, and van der Waals forces thno.org. These principles are fundamental to the design of advanced drug delivery systems (DDSs) nih.govrsc.org. Supramolecular assemblies, including peptide-based nanostructures, hydrogels, and host-guest complexes, offer versatile platforms for encapsulating, stabilizing, and delivering therapeutic agents nih.govacs.orgnih.gov. Amino acid derivatives, including Boc-protected amino acids, can be integral components in the construction of these self-assembling biomaterials. For instance, dipeptides incorporating a Boc protecting group have been utilized in the formation of nanoparticles that can be further modified, such as by metal complexation, to enhance their structural properties nih.gov. The precise arrangement of molecules through supramolecular interactions is crucial for controlling drug release kinetics, improving biocompatibility, and achieving targeted delivery nih.govrsc.org. These systems aim to overcome limitations of conventional drug formulations by providing enhanced therapeutic efficacy and reduced systemic toxicity nih.gov.

Metal Complexes of Boc-D-Valine in Biomedical Applications

The exploration of metal complexes for biomedical applications is a significant area of research, with various metal ions complexed with organic ligands exhibiting diverse biological activities, including antimicrobial, anti-inflammatory, and antiproliferative effects nih.govresearchgate.netnotulaebotanicae.ro. While metal complexes of amino acids, including valine, have been investigated for their potential biological activities, specific research findings and detailed data tables detailing the synthesis, characterization, and biomedical applications of metal complexes of Boc-D-valine were not identified in the reviewed literature. General studies indicate that valine complexes, for example, have shown varying levels of antibacterial activity notulaebotanicae.ro. However, direct experimental data on the biomedical utility of Boc-D-valine's metal complexes is not available from the provided search results.

Interactions with Biological Macromolecules (e.g., DNA Binding)

Interactions between amino acids and biological macromolecules, such as DNA, are foundational to understanding biological processes and developing targeted therapies. Research has explored the binding of various amino acids to DNA and codons, highlighting the influence of factors like chirality on binding affinities mdpi.comresearchgate.net. These studies often investigate DNA intercalators, partial intercalators, and groove-binding molecules mdpi.comresearchgate.net. However, specific research findings and data tables detailing the interactions of Boc-D-valine with biological macromolecules, particularly DNA binding, were not found in the available search results. While studies have examined the binding of free amino acids like valine to nucleic acid structures, direct experimental data on the interaction of the Boc-protected derivative, Boc-D-valine, with such macromolecules is not present in the reviewed literature.

Compound Names Mentioned:

Boc-D-valine

N-tert-butoxycarbonyl-D-valine

D-valine

Valine

N-Boc-D-valine

Boc-D-Val-OH

Tyrosine

Tryptophan

Zinc(II)

L-valine

D-valine

Valine complexes

Amino acid derivatives

Peptide-based nanostructures

Host-guest complexes

Dipeptides

Metal complexes

DNA

Codons

Nucleic acid structures

Analytical Methodologies for Boc D Valine and Its Enantiomers

Spectroscopic Characterization of Boc-D-Valine and its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the molecular structure of Boc-D-valine by analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-¹³ (¹³C). The characteristic chemical shifts and coupling patterns of these nuclei serve as a fingerprint for the compound.

¹H NMR Spectroscopy: The proton NMR spectrum of Boc-D-valine typically exhibits signals corresponding to the tert-butyl protons of the Boc protecting group, the isopropyl group of the valine side chain, the α-proton, and the amide proton. The tert-butyl group usually appears as a singlet around 1.4-1.5 ppm, integrating for nine protons. The isopropyl group's methyl protons appear as a doublet around 0.9-1.0 ppm, and the methine proton of the isopropyl group appears as a multiplet (septet) around 2.1-2.3 ppm. The α-proton of valine, located adjacent to the chiral center and the carboxyl group, typically resonates as a multiplet around 4.5-4.6 ppm. The amide proton (NH) of the Boc group is often observed as a broad singlet, usually in the range of 5-7 ppm, depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary structural information. Key signals include the quaternary carbon of the tert-butyl group (around 80-81 ppm), the methyl carbons of the tert-butyl group (around 28-29 ppm), the carbonyl carbon of the Boc group (around 155-156 ppm), the carbonyl carbon of the carboxylic acid (around 172-174 ppm), the methine carbon of the isopropyl group (around 30-31 ppm), the methyl carbons of the isopropyl group (around 18-19 ppm), and the α-carbon of valine (around 58-59 ppm).

Enantiomeric Differentiation: While standard ¹H and ¹³C NMR can confirm the structure of Boc-D-valine, differentiating it from its enantiomer, Boc-L-valine, typically requires chiral auxiliaries or chiral shift reagents. These additives form transient diastereomeric complexes with the enantiomers, leading to distinct chemical shifts for the protons and carbons of the enantiomers, allowing for their separation and quantification.

Data Table: Representative ¹H NMR Chemical Shifts for Boc-D-Valine (CDCl₃)

Proton TypeChemical Shift (ppm)MultiplicityIntegration
tert-Butyl (Boc)1.40-1.45s9H
Isopropyl (CH₃)0.94-0.97d6H
Isopropyl (CH)2.15-2.25m1H
α-Carbon (CH)4.58-4.63m1H
Amide (NH)4.96-5.93br s1H

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS and ESI-MS)

Mass spectrometry is a powerful technique for determining the molecular weight and providing structural insights through fragmentation patterns. Electrospray ionization (ESI) is commonly used for ionizing Boc-D-valine, typically producing protonated molecules ([M+H]⁺) or adducts with alkali metals ([M+Na]⁺).

Molecular Ion and Adducts: The molecular weight of Boc-D-valine (C₁₀H₁₉NO₄) is 217.26 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected at m/z 218.1. Adducts with sodium, [M+Na]⁺, are also frequently observed at m/z 240.1.

Fragmentation Patterns: Fragmentation in ESI-MS can provide structural confirmation. Common fragmentation pathways for Boc-protected amino acids include the loss of the tert-butoxy (B1229062) group (•C(CH₃)₃O) or isobutylene (B52900) and CO₂ from the Boc group, leading to characteristic fragment ions. For Boc-D-valine, fragments corresponding to the loss of the Boc group (m/z 100) or the loss of the carboxylic acid group (m/z 172) might be observed. Specific fragmentation patterns can also arise from the cleavage of the peptide bond or the amino acid side chain.

Data Table: Expected ESI-MS Values for Boc-D-Valine

Ion Typem/z (Calculated)
[M+H]⁺218.1
[M+Na]⁺240.1
[M-H]⁻ (negative mode)216.1

Note: Actual observed m/z values may vary slightly due to instrument calibration and experimental conditions.

FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavelengths, which correspond to the vibrational frequencies of chemical bonds.

Characteristic Absorption Bands: The FT-IR spectrum of Boc-D-valine exhibits characteristic absorption bands associated with its functional groups:

N-H stretching: A broad band in the region of 3300-3500 cm⁻¹ is indicative of the secondary amine N-H stretch of the Boc group.

C-H stretching: Aliphatic C-H stretching vibrations from the tert-butyl and isopropyl groups typically appear in the region of 2850-3000 cm⁻¹.

C=O stretching (Amide I band): The carbonyl group of the Boc carbamate (B1207046) exhibits a strong absorption band around 1690-1720 cm⁻¹.

C=O stretching (Carboxylic acid): The carbonyl group of the carboxylic acid also shows a strong absorption band, often around 1700-1730 cm⁻¹, and may be broadened due to hydrogen bonding.

N-H bending (Amide II band): The N-H bending vibration of the carbamate group typically appears around 1500-1550 cm⁻¹.

C-O stretching: Strong absorption bands associated with the C-O stretching of the tert-butyl ester and carbamate groups are usually observed in the fingerprint region, around 1150-1250 cm⁻¹.

Data Table: Characteristic FT-IR Absorption Bands for Boc-D-Valine

Functional Group / BondWavenumber (cm⁻¹)Description of Band
N-H (Boc)3300-3500Stretching (broad)
C-H (Aliphatic)2850-3000Stretching
C=O (Carbamate)1690-1720Stretching
C=O (Carboxylic acid)1700-1730Stretching
N-H (Boc)1500-1550Bending (Amide II)
C-O (Boc)1150-1250Stretching

Note: The exact positions of these bands can be influenced by the physical state of the sample (e.g., solid vs. solution) and the specific spectrometer and sampling technique used.

Mechanistic and Computational Studies of Boc D Valine Reactions

Reaction Mechanisms Involving Boc-D-Valine

Copper-Mediated Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions, particularly C-N bond formation, represent a significant area of research in organic synthesis. While the general mechanisms of these Ullmann-type reactions have been extensively studied, involving oxidative addition and reductive elimination pathways with Cu(I) and Cu(III) intermediates, specific applications using Boc-D-valine as a substrate are noteworthy. uwindsor.carsc.org

In the synthesis of complex molecules like the protein kinase C (PKC) activator benzolactam-V8, L-valine has been utilized in a dual role, acting as both a ligand and a substrate in a copper-catalyzed amination. rsc.org In a reported synthesis, the coupling of an aryl iodide with L-valine was achieved using a copper catalyst in dimethylacetamide at 80 °C, yielding the desired N-aryl valine product in 86% yield. rsc.org This reaction highlights the ability of the amino acid to participate directly in the coupling process. The generally accepted mechanism for such copper-catalyzed C-N cross-coupling reactions involves the formation of a LCu(I)-Nu complex, which undergoes oxidative addition with the aryl halide to form a LCu(III)XAr intermediate. This is followed by reductive elimination to yield the N-arylated product and regenerate the Cu(I) catalyst. uwindsor.ca While L-valine was used in this specific synthesis, the principles are directly applicable to its enantiomer, Boc-D-valine.

The choice of ligand is crucial in these reactions, with amino acids themselves often serving this role effectively. researchgate.net The catalytic cycle can be influenced by various factors, including the copper source, base, solvent, and the nature of the aryl halide and amine nucleophile.

Decarboxylative Vinylation of Boc-Amino Acids

A modern and powerful method for the formation of allylic amines involves the decarboxylative vinylation of N-Boc-protected α-amino acids, including Boc-D-valine. This reaction is typically achieved through the synergistic merger of photoredox and nickel catalysis. The process allows for the direct conversion of readily available amino acids into valuable allylic amine products. d-nb.inforsc.org

The proposed mechanism initiates with the formation of an α-amino radical via a photoredox-catalyzed decarboxylation of the N-Boc-α-amino acid. d-nb.info In this cycle, an excited-state iridium photocatalyst, such as Ir(ppy)₂(dtbbpy)PF₆, undergoes single-electron transfer (SET) with the carboxylate of the Boc-amino acid. This generates a carboxyl radical, which rapidly extrudes carbon dioxide to form the key α-amino radical intermediate. d-nb.info This radical then participates in a nickel-catalyzed cross-coupling with a vinyl halide. The α-amino radical adds to a Ni(0) complex, which has already undergone oxidative addition with the vinyl halide, to form a Ni(II) intermediate. Subsequent reductive elimination from this complex furnishes the desired allylic amine product and regenerates the Ni(0) catalyst, thus completing the catalytic cycle.

This methodology has been successfully applied to a broad range of cyclic and acyclic N-Boc-protected amino acids, demonstrating its versatility. For instance, various Boc-protected amino acids have been shown to be highly efficient coupling partners, yielding allylic amine products in excellent yields, often between 79% and 96%. d-nb.inforsc.org

Alkylation Reactions and Stereoselectivity

The stereoselective alkylation of enolates derived from Boc-D-valine is a critical transformation for the synthesis of non-proteinogenic amino acids with quaternary stereocenters. The stereochemical outcome of these reactions is governed by a delicate interplay of steric and electronic factors, including the nature of the N-protecting group, the base used for enolate formation, the electrophile, and the presence of additives.

The alkylation of N-acyl oxazolidinone derivatives, a well-established method for asymmetric synthesis, provides a useful model for understanding the principles of stereocontrol. These chiral auxiliaries, often derived from amino alcohols like valinol, direct the approach of the electrophile to one face of the enolate. uwindsor.ca For acyclic systems, the formation of a specific enolate geometry (Z or E) is crucial, which is then followed by alkylation from the less sterically hindered face.

In the context of Boc-protected amino acids, the diastereoselectivity of alkylation can be influenced by the choice of base and solvent. For example, in the alkylation of amino ketones derived from valine, the use of lithium hexamethyldisilazide (LHMDS) versus lithium diisopropylamide (LDA) can impact both the yield and the diastereomeric ratio of the product. d-nb.info The formation of a chelated enolate with a Lewis acid like ZnCl₂ can further enhance stereocontrol by locking the conformation of the intermediate. d-nb.info

Studies on the alkylation of chiral β-aminopropionic acid derivatives have shown that stereoinduction is significantly influenced by the chiral auxiliary. For instance, a bis[α-phenylethyl]amide auxiliary can lead to high diastereoselectivity (up to 80% ds) in methylation reactions. researchgate.net Interestingly, the addition of coordinating solvents or additives like HMPA can either enhance or have no appreciable effect on the diastereoselectivity, depending on the specific substrate. researchgate.net

N-Methylation of Boc-Protected Amino Acids

The selective N-methylation of Boc-protected amino acids, with Boc-valine often serving as a model substrate, has been mechanistically investigated. A common and effective method employs methyl iodide (MeI) as the methyl source and sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (B95107) (THF).

The prevailing mechanism for the high selectivity of N-methylation over O-methylation of the carboxylic acid is attributed to the formation of a sodium carboxylate salt. mdpi.comrsc.org In THF, the sodium cation is believed to chelate the carboxylate group, effectively shielding it from methylation. This leaves the carbamate (B1207046) nitrogen as the more accessible site for nucleophilic attack on methyl iodide. The reaction proceeds through a standard Sₙ2 pathway.

An alternative mechanism involving the formation of a carbene intermediate from methyl iodide and its subsequent insertion into the N-H bond has been considered and experimentally ruled out. mdpi.com Isotopic labeling studies using deuterated methyl iodide (CD₃I) were instrumental in this determination. If the methylation occurred via an Sₙ2 mechanism, the product would incorporate an N-CD₃ group. Conversely, a carbene insertion mechanism would result in an N-CHD₂ group. Experimental results have confirmed the formation of the N-CD₃ product, supporting the Sₙ2 pathway. mdpi.com

The general procedure involves the double deprotonation of the Boc-amino acid at both the carboxylic acid and the carbamate N-H by NaH, followed by the reaction with methyl iodide. rsc.org The reaction is typically stirred at room temperature for an extended period, after which an acidic workup protonates the carboxylate to yield the final N-methylated Boc-amino acid. mdpi.com

Kinetic Studies of Boc Group Deprotection

Acid-Catalyzed Deprotection Kinetics

The removal of the tert-butoxycarbonyl (Boc) protecting group is a fundamental step in peptide synthesis and the chemistry of protected amino acids. This deprotection is most commonly achieved under acidic conditions. While trifluoroacetic acid (TFA) is a standard reagent for this purpose, kinetic studies have revealed important mechanistic details, particularly when using other acids like hydrochloric acid (HCl). masterorganicchemistry.comnih.gov

Kinetic studies on the HCl-catalyzed deprotection of Boc-protected amines have shown that the reaction rate exhibits a second-order dependence on the HCl concentration. nih.gov This observation suggests a mechanism involving general acid catalysis. The proposed mechanism involves the reversible formation of an ion-molecule pair resulting from the fragmentation of the protonated tert-butyl carbamate. The second acid molecule then participates in the rate-determining step, facilitating the separation of this pair. nih.gov

In contrast, the deprotection of a Boc-protected amine with TFA showed an inverse kinetic dependence on the trifluoroacetate (B77799) concentration, indicating a different kinetic profile compared to deprotection with strong mineral acids. nih.gov

The rate of deprotection is also significantly influenced by the structure of the amino acid. Studies using a Brønsted acidic deep eutectic solvent (DES) for Boc deprotection have provided comparative data on reaction times for various N-Boc amino acid methyl esters.

N-Boc-Amino Acid DerivativeDeprotection Time (min)Yield (%)
N-Boc-L-Alanine methyl ester10>98
N-Boc-D-Alanine methyl ester10>98
N-Boc-L-Leucine methyl ester2568
N-Boc-L-Valine methyl ester 25 63

Data from deprotection using a choline (B1196258) chloride/p-toluenesulfonic acid deep eutectic solvent at room temperature. mdpi.comua.es

As shown in the table, branched-chain amino acids like N-Boc-L-valine methyl ester require longer deprotection times and result in lower yields compared to unbranched counterparts like alanine (B10760859) methyl ester. This is attributed to the steric hindrance posed by the bulky isopropyl side chain of valine, which likely impedes the access of the acid catalyst to the carbamate group. mdpi.comua.es These findings underscore the importance of steric factors in the kinetics of the Boc deprotection reaction.

Thermal Deprotection Mechanisms

The thermal removal of the tert-butoxycarbonyl (Boc) protecting group from amines, including Boc-D-valine, can be achieved by heating at high temperatures without the need for a catalyst. acsgcipr.org The generally accepted mechanism involves fragmentation to form the free amine, isobutylene (B52900), and carbon dioxide via a carbamic acid intermediate. acsgcipr.org While effective, this method often requires prolonged reaction times, sometimes spanning 2 to 3 days, and high temperatures that can lead to undesirable side reactions such as racemization of chiral centers. acsgcipr.org

The use of superheated or near-critical water as a solvent has been explored as a greener alternative, though it necessitates specialized equipment like pressurized reactors. acsgcipr.org From a green chemistry perspective, the by-products, carbon dioxide (CO2) and isobutylene, have low molecular weights, contributing to good atom economy. acsgcipr.org

Computational modeling and kinetic studies support a mechanism initiated by a slow, concerted proton transfer with the release of isobutylene, which is then followed by rapid decarboxylation. researchgate.net Research has indicated a strong correlation between the electrophilicity of the N-Boc carbonyl group and the rate of the reaction. researchgate.net It has been observed that the deprotection of N-Boc groups directly attached to aromatic systems is generally faster than those on aliphatic amines. rsc.org The use of microwave irradiation in solvents like ethanol (B145695) has also been shown to facilitate the thermal deprotection of Boc groups. researchgate.net

It is important to note that very high temperatures (e.g., 250°C) may provide sufficient energy to initiate radical-mediated or concerted deprotection pathways. researchgate.net

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) has become a important tool for understanding the electronic structure and reactivity of molecules like Boc-D-valine. Calculations can elucidate relationships between a molecule's structure and its chemical behavior. For instance, in a related compound, Boc-D,L-4,4,4-trifluorovaline, DFT calculations at the B3LYP/6-311+G** level revealed that the trifluoromethyl group exerts a negative inductive (-I) effect, which polarizes the β-carbon and stabilizes the zwitterionic form.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can provide insights into hyperconjugative interactions. In the case of the trifluorovaline analog, NBO analysis showed an 8.2 kcal/mol stabilization energy from interactions between the Boc carbonyl and the α-amino group. The calculated HOMO-LUMO gap of 5.3 eV for this molecule suggested moderate reactivity, which is consistent with its application in peptide synthesis.

DFT calculations are also employed to predict global reactivity descriptors such as electronic chemical potential, electronegativity, chemical hardness, and global softness, which are derived from frontier molecular orbital analysis. These descriptors help in understanding and predicting the reactivity of the molecule in various chemical environments. mdpi.com The selection of the functional and basis set, such as B3LYP/6-311++G(d,p), is crucial for obtaining results that correlate well with experimental data. mdpi.com

Table 1: Key Computational Parameters for Boc-D,L-4,4,4-trifluorovaline Data derived from DFT calculations (B3LYP/6-311+G).

ParameterValue
HOMO Energy-6.8 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap5.3 eV
NBO Stabilization Energy8.2 kcal/mol
Source:

Conformational analysis of Boc-protected amino acids, including Boc-D-valine, is essential for understanding their structural preferences, which in turn influence their reactivity and role in peptide structures. The bulky tert-butyl group of the Boc moiety imposes significant steric hindrance, which restricts rotation around the N-Cα bond and often stabilizes more extended conformations.

Computational methods are used to determine the preferred conformations and their relative energies. For example, in a study of N-Boc-dioxathiazinane, DFT calculations (B3LYP/6-311G(d,p)) were used to evaluate the stability of chair and twisted boat conformations. clockss.org In a vacuum, the chair conformer was found to be slightly more stable, but this preference was reversed in solvated calculations, highlighting the importance of solvent effects in conformational preferences. clockss.org

For peptides containing Boc-protected residues, conformational calculations using programs like XPLOR-NIH can be performed based on structural constraints derived from NMR experiments. researchgate.net These calculations often generate a large number of conformers, with the most stable structures being identified based on their low energy. researchgate.net For instance, in a study of dehydropentapeptides, the insertion of a valine residue at the C-terminus was found to have the strongest influence on the peptide's conformation, leading to a well-ordered right-handed helical structure for Boc-Gly-ΔAla-Gly-Δ(Z)Phe-Val-OMe. researchgate.net

The Ramachandran plot, a staple in protein structural analysis, is also used to visualize the energetically allowed regions of backbone dihedral angles (φ and ψ) for amino acid residues. pnas.org Computational energy calculations can generate Ramachandran-type plots for modified amino acids like Boc-D-valine to understand how the protecting group alters the conformational landscape compared to natural amino acids. pnas.org

X-ray Crystallography of Boc-D-Valine Containing Structures

X-ray crystallography is a definitive method for determining the three-dimensional structure of molecules, including the absolute configuration of chiral centers. springernature.com For an enantiomerically pure compound like Boc-D-valine, it will crystallize in a non-centrosymmetric space group, which is a prerequisite for determining its absolute configuration using anomalous scattering. thieme-connect.de

The absolute configuration is established by analyzing the differences in the intensities of Bijvoet pairs of reflections, which arise from the anomalous scattering effect of certain atoms when exposed to a specific X-ray wavelength. wiley-vch.de The presence of atoms with an atomic number of around 15 (phosphorus) or higher is often sufficient when using Mo-Kα radiation, while even lighter atoms like oxygen can provide enough anomalous scattering with Cu-Kα radiation in favorable cases. thieme-connect.de The assignment is confirmed by comparing the R-factors for the two possible enantiomeric structures; the correct configuration will yield a lower R-factor. thieme-connect.dewiley-vch.de

In peptides and other complex molecules containing Boc-D-valine, X-ray crystallography unambiguously establishes the D-configuration at the α-carbon and the relative stereochemistry of all other chiral centers in the molecule. uzh.ch This is crucial for understanding structure-activity relationships, as the biological function of peptides is highly dependent on their specific stereochemistry. researchgate.net

For example, a series of water-soluble metal complexes with the general formula [M(Boc-L-valine)2(imidazole)2], where M is Co(II), Cu(II), or Zn(II), were synthesized and characterized. researchgate.netresearchgate.net Single-crystal X-ray diffraction revealed that these complexes crystallize in the orthorhombic crystal system with the space group P21212. researchgate.netresearchgate.net The metal centers in these complexes adopt a slightly distorted octahedral geometry. researchgate.netresearchgate.net

The structural data obtained from X-ray analysis is critical for understanding how the Boc-valine ligand coordinates to the metal ion and how this coordination influences the properties and potential applications of the complex. medcraveonline.com

Table 2: Crystallographic Data for [M(Boc-L-valine)₂(imidazole)₂] Complexes

Parameter[Co(Boc-L-valine)₂(imidazole)₂][Cu(Boc-L-valine)₂(imidazole)₂][Zn(Boc-L-valine)₂(imidazole)₂]
Crystal System OrthorhombicOrthorhombicOrthorhombic
Space Group P2₁2₁2₁P2₁2₁2₁P2₁2₁2₁
Coordination Geometry Distorted OctahedralDistorted OctahedralDistorted Octahedral
Source: researchgate.netresearchgate.net

Analysis of Intra- and Intermolecular Interactions

The spatial arrangement and ultimate biological and chemical function of peptides and proteins are dictated by a complex interplay of intra- and intermolecular forces. In the context of Boc-D-valine, computational and mechanistic studies, primarily through X-ray crystallography and spectroscopic methods, have provided significant insights into these non-covalent interactions. These studies reveal how the D-configuration of the valine residue and the presence of the bulky tert-butoxycarbonyl (Boc) protecting group influence molecular conformation and crystal packing.

Intramolecular Interactions

Intramolecular interactions within Boc-D-valine and its peptide derivatives are crucial in defining their conformational preferences. The Boc group, while primarily for protection, also engages in significant non-covalent interactions.

Hyperconjugative Interactions : Density Functional Theory (DFT) calculations have revealed hyperconjugative interactions between the carbonyl of the Boc group and the α-amino group. In a related fluorinated valine derivative, this stabilization energy was calculated to be 8.2 kcal/mol, indicating a substantial electronic effect of the protecting group on the amino acid backbone.

Steric Effects : The bulky nature of both the Boc group and the isopropyl side chain of valine imposes steric constraints that favor specific dihedral angles. The Boc group typically adopts a trans-periplanar conformation relative to the amino acid backbone to minimize steric clashes.

Intermolecular Interactions

The crystal packing of peptides containing Boc-D-valine is stabilized by a network of intermolecular interactions, primarily hydrogen bonds and van der Waals forces. X-ray crystallography has been instrumental in elucidating these interactions.

Hydrogen Bonding : A predominant feature in the crystal structures of Boc-D-valine-containing peptides is the formation of extensive intermolecular hydrogen bonds. These bonds typically occur between the N-H group of one peptide and the carbonyl oxygen (C=O) of an adjacent molecule, leading to the formation of stable, antiparallel β-sheet arrangements. researchgate.nettandfonline.com Several Cα hydrogens have also been observed to form hydrogen bonding contacts with carbonyl oxygens in the adjacent strand, further stabilizing the β-sheet structure. tandfonline.com

Crystal Packing and Conformation : The interplay of these intermolecular forces dictates the crystal packing. Studies on heterochiral peptides containing D-valine show that the molecules often arrange into antiparallel β-sheets. tandfonline.com An analysis of numerous crystal structures has shown that D-amino acid residues, including D-valine, can adopt both extended (β-strand) and αL (left-handed helical) conformations in the solid state. tandfonline.com

The table below summarizes crystallographic data for several peptides containing Boc-D-valine or other D-amino acids, illustrating the common packing arrangements and structural features.

CompoundSpace GroupZKey Intermolecular Interactions/Structural FeaturesRef.
Boc-D-Val-Ala-Leu-Ala-OMeP2(1)2(1)24Antiparallel β-sheet stabilized by four N-H···O hydrogen bonds. researchgate.net
Boc-(D)Val-(D)Ala-Leu-Ala-OMe (vaLA)P2(1)2(1)2(1)8Two molecules in the asymmetric unit in an antiparallel β-sheet arrangement. Cα-H···O hydrogen bonds present. tandfonline.com
Boc-Val-Ala-Leu-(D)Ala-OMe (VALa)P2(1)4Two molecules in the asymmetric unit in an antiparallel β-sheet arrangement. Cα-H···O hydrogen bonds present. tandfonline.com
Boc-(L-Val-D-Val)4-OMeP3(2)216One octapeptide chain and one water molecule in the independent unit. researchgate.net

Future Directions and Emerging Research Areas

Integration of Boc-D-Valine in Chemoenzymatic Synthesis

Chemoenzymatic synthesis, which combines chemical and enzymatic methodologies, offers a powerful approach for creating complex molecules with high stereoselectivity and under mild conditions. Boc-D-valine is being investigated for its integration into these hybrid synthetic pathways. Enzymes, such as proteases and amidases, can catalyze peptide bond formation, offering a greener alternative to traditional chemical coupling methods nih.gov. Research aims to utilize these enzymes to efficiently incorporate Boc-D-valine into peptide chains, potentially leading to improved yields and reduced byproducts compared to purely chemical routes nih.gov. The use of enzymes can also circumvent the need for extensive protection/deprotection steps sometimes required in chemical synthesis nih.gov. For instance, enzymes can be engineered or selected to specifically recognize and couple Boc-D-valine, thereby facilitating the synthesis of specific peptide sequences with defined stereochemistry.

Exploration of Novel Protecting Group Strategies and Orthogonal Chemistry

The development of new protecting group strategies is crucial for advancing peptide synthesis and the construction of complex organic molecules. Boc-D-valine, as a Boc-protected amino acid, fits within this paradigm. The Boc group is known for its stability towards bases and nucleophiles, allowing for orthogonal protection strategies where it can be selectively removed in the presence of other base-labile protecting groups, such as Fmoc (fluorenylmethyloxycarbonyl) organic-chemistry.orgamericanpeptidesociety.org. Research is exploring novel combinations and conditions for the removal of Boc groups, aiming for increased selectivity and milder deprotection methods. This includes investigating new catalysts or reaction media that can efficiently cleave the Boc group without affecting other sensitive functionalities within a molecule organic-chemistry.orgmdpi.comresearchgate.net. The goal is to create more robust and versatile synthetic routes where Boc-D-valine can be precisely manipulated within a complex molecular architecture.

Advanced Applications in Materials Science and Polymer Chemistry

Boc-D-valine and its derivatives are finding increasing utility in materials science and polymer chemistry. The incorporation of amino acid residues into polymer backbones or side chains can impart unique properties, such as biodegradability, biocompatibility, and specific functional characteristics . Research is exploring the use of Boc-D-valine as a monomer or building block for the synthesis of novel peptide-based materials and functional polymers. These materials could have applications in areas like drug delivery systems, tissue engineering scaffolds, or advanced coatings. The chirality of D-valine can also influence the self-assembly behavior and structural properties of resulting materials.

High-Throughput Screening and Automated Synthesis

The field of drug discovery increasingly relies on high-throughput screening (HTS) and automated synthesis platforms to rapidly identify and optimize lead compounds. Boc-D-valine is well-suited for integration into these technologies. Its use in solid-phase peptide synthesis (SPPS), a method amenable to automation, allows for the rapid generation of peptide libraries iris-biotech.deuzh.ch. These libraries can then be screened for biological activity against various targets iris-biotech.deuzh.ch. The Boc strategy, while sometimes requiring harsher deprotection conditions than Fmoc, remains a viable option for automated synthesis, particularly for specific peptide sequences or when compatibility with certain resins is desired americanpeptidesociety.org. The ability to synthesize diverse peptide sequences containing Boc-D-valine efficiently supports drug discovery efforts by providing a broad range of molecular structures for testing.

Investigations into Structure-Activity Relationships for Enhanced Bioactivity

Understanding how molecular structure relates to biological activity (Structure-Activity Relationship, SAR) is fundamental to drug design and development. Boc-D-valine serves as a valuable tool in SAR studies, particularly when investigating the role of D-amino acids in peptide or small molecule bioactivity. By systematically incorporating Boc-D-valine or its modified forms into a target molecule, researchers can elucidate how the D-configuration or the specific side chain of valine influences binding affinity, efficacy, or pharmacokinetic properties mdpi.comingentaconnect.com. For example, replacing an L-amino acid with its D-counterpart can alter a peptide's susceptibility to enzymatic degradation, thereby extending its half-life and enhancing its therapeutic potential researchgate.netnih.gov. These investigations are crucial for designing more potent and selective therapeutic agents.

Sustainable and Environmentally Friendly Synthesis of Boc-D-Valine

There is a growing emphasis on developing sustainable and environmentally friendly chemical processes. Research is actively exploring "green" methodologies for the synthesis of Boc-D-valine and its derivatives. This includes investigating enzymatic synthesis routes, utilizing milder reaction conditions, reducing solvent waste, and employing renewable resources semanticscholar.orgchimia.ch. For example, efforts are being made to develop efficient catalytic systems or one-pot reactions that minimize the number of steps and purification required researchgate.netsemanticscholar.org. The development of eco-friendly deprotection methods for the Boc group is also an area of active research, aiming to replace harsh acidic conditions with more benign alternatives mdpi.comsemanticscholar.org. These advancements contribute to a more sustainable chemical industry by reducing environmental impact.

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for synthesizing Boc-D-valine, and how can reproducibility be ensured?

  • Methodological Answer : The synthesis of Boc-D-valine typically involves tert-butoxycarbonyl (Boc) protection of D-valine under basic conditions (e.g., using di-tert-butyl dicarbonate in a mixture of water/dioxane). To ensure reproducibility, document precise stoichiometric ratios, reaction times, and purification steps (e.g., recrystallization solvents, column chromatography parameters). Include NMR (¹H, ¹³C) and HPLC data to confirm purity and structural integrity. Experimental details should align with journal guidelines for chemical synthesis, including characterization thresholds for new compounds . For reproducibility, provide supplementary files with raw spectral data and chromatograms .

Q. How can researchers verify the enantiomeric purity of Boc-D-valine, and what analytical techniques are most reliable?

  • Methodological Answer : Enantiomeric purity is critical for peptide synthesis applications. Use chiral HPLC with a validated chiral stationary phase (e.g., Chiralpak IA/IB) and compare retention times to a racemic standard. Alternatively, optical rotation measurements ([α]D) and polarimetry can corroborate results. For rigorous validation, cross-reference data with published benchmarks for Boc-protected amino acids. Ensure all instruments are calibrated, and report detailed mobile-phase compositions and flow rates to enable replication .

Q. What stability considerations are essential when storing Boc-D-valine, and how can degradation be monitored?

  • Methodological Answer : Boc-D-valine is sensitive to moisture and acidic/basic conditions. Store under inert gas (argon) at –20°C in sealed, desiccated containers. Monitor degradation via periodic HPLC analysis to detect free valine (loss of Boc group) or diketopiperazine formation. Accelerated stability studies (e.g., 40°C/75% relative humidity) can predict shelf life. Report degradation thresholds (e.g., ≥95% purity) and validate methods using mass spectrometry (LC-MS) to identify byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported Boc-D-valine reactivity across peptide coupling methodologies?

  • Methodological Answer : Contradictions often arise from solvent polarity, coupling agents (e.g., HATU vs. DCC), or steric effects. Design a systematic study comparing coupling efficiencies under controlled variables (e.g., solvent dielectric constant, temperature). Use quantitative NMR to track reaction progress and LC-MS to identify side products. Apply multivariate analysis (e.g., PCA) to isolate dominant factors influencing reactivity. Reference prior studies to contextualize discrepancies and propose mechanistic hypotheses (e.g., steric hindrance in D-valine vs. L-isomers) .

Q. What strategies optimize Boc-D-valine’s enantiomeric excess (ee) in solid-phase peptide synthesis (SPPS) for complex macromolecular assemblies?

  • Methodological Answer : To minimize racemization during SPPS, employ low-base conditions (e.g., DIEA in DMF) and coupling temperatures ≤0°C. Use Fmoc-protected residues with Boc-D-valine to reduce side reactions. Monitor ee at each synthesis step via chiral HPLC and apply iterative feedback to adjust coupling protocols. For high-resolution analysis, combine circular dichroism (CD) with X-ray crystallography of intermediate peptides. Validate methods using model systems (e.g., short β-sheet peptides) before scaling .

Q. How can computational modeling predict Boc-D-valine’s compatibility with non-canonical amino acids in hybrid peptide frameworks?

  • Methodological Answer : Use molecular dynamics (MD) simulations with force fields (e.g., CHARMM36) to assess steric and electronic interactions between Boc-D-valine and target residues. Parameterize models using experimental data (e.g., crystallographic bond lengths, NMR-derived torsion angles). Validate predictions via synthesis and characterization of hybrid peptides, comparing simulated and observed secondary structures (e.g., via CD or FTIR). Address discrepancies by refining solvation models or incorporating quantum mechanical corrections .

Q. What methodologies best address conflicting data on Boc-D-valine’s solubility in polar aprotic solvents?

  • Methodological Answer : Solubility discrepancies may stem from impurities, solvent batch variability, or measurement techniques. Conduct controlled solubility studies using standardized solvents (e.g., HPLC-grade DMF, DMSO) and gravimetric analysis. Use dynamic light scattering (DLS) to detect aggregation. Apply Hansen solubility parameters (HSPs) to correlate solvent properties with solubility trends. Cross-validate results with differential scanning calorimetry (DSC) to detect polymorphic transitions affecting dissolution .

Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis-driven studies on Boc-D-valine’s applications?

  • Methodological Answer :

  • Feasible : Ensure access to chiral analytical tools (e.g., HPLC) and synthetic expertise.
  • Novel : Identify literature gaps via systematic reviews (e.g., lack of Boc-D-valine studies in foldamer design).
  • Ethical : Address safety protocols for handling hazardous coupling reagents.
  • Relevant : Align with trends in peptide therapeutics (e.g., antimicrobial peptides).
    Use PICO (Population: peptide chains; Intervention: Boc-D-valine incorporation; Comparison: L-isomers; Outcome: structural stability) to structure research questions .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in Boc-D-valine’s bioactivity assays?

  • Methodological Answer : For bioactivity data (e.g., IC50 values), use nonlinear regression (e.g., four-parameter logistic model) to fit dose-response curves. Apply ANOVA with post-hoc Tukey tests to compare means across experimental groups. Validate assumptions (normality, homoscedasticity) via Shapiro-Wilk and Levene’s tests. For high-throughput data, employ machine learning (e.g., random forests) to identify predictive variables (e.g., solvent polarity, ee) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.